Tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate
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Overview
Description
Tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloropyridinyl moiety, and an ethylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate typically involves the reaction of 4-chloropyridine-2-amine with tert-butyl chloroformate and ethyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The process can be summarized as follows:
Step 1: 4-chloropyridine-2-amine is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl N-(4-chloropyridin-2-yl)carbamate.
Step 2: The intermediate is then reacted with ethyl isocyanate to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Hydrolysis: 4-chloropyridine-2-amine and tert-butyl alcohol.
Oxidation: Pyridine N-oxides.
Scientific Research Applications
Tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and inhibition.
Material Science: The compound is investigated for its potential use in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In biological systems, it may interact with neurotransmitter receptors, modulating their activity and affecting signal transduction pathways.
Comparison with Similar Compounds
- Tert-butyl N-(4-chloropyridin-2-yl)-N-methylcarbamate
- Tert-butyl N-(4-bromopyridin-2-yl)-N-ethylcarbamate
- Tert-butyl N-(4-fluoropyridin-2-yl)-N-ethylcarbamate
Comparison:
- Structural Differences: The primary difference lies in the substituents on the pyridine ring (chlorine, bromine, fluorine).
- Reactivity: The presence of different halogens affects the reactivity and the types of reactions the compounds undergo. For example, bromine and fluorine substituents may lead to different substitution and oxidation products.
- Applications: While all these compounds may have similar applications in medicinal chemistry and agrochemicals, their efficacy and specificity can vary based on the substituents.
Properties
IUPAC Name |
tert-butyl N-(4-chloropyridin-2-yl)-N-ethylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c1-5-15(11(16)17-12(2,3)4)10-8-9(13)6-7-14-10/h6-8H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCUCRMLWIBNEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC=CC(=C1)Cl)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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